Phenylmethyl 3-((methoxyphenoxyphosphinyl)oxy)-2-butenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylmethyl 3-((methoxyphenoxyphosphinyl)oxy)-2-butenoate is an organic compound with a complex structure that includes phenyl, methoxy, phenoxy, phosphinyl, and butenoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenylmethyl 3-((methoxyphenoxyphosphinyl)oxy)-2-butenoate typically involves multi-step organic reactions. One common method includes the esterification of 3-hydroxy-2-butenoic acid with phenylmethanol in the presence of a catalyst. The resulting ester is then reacted with methoxyphenoxyphosphinyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions such as temperature, pressure, and the use of industrial-grade catalysts to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Phenylmethyl 3-((methoxyphenoxyphosphinyl)oxy)-2-butenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: The phenyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
Phenylmethyl 3-((methoxyphenoxyphosphinyl)oxy)-2-butenoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenylmethyl 3-((methoxyphenoxyphosphinyl)oxy)-2-butenoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical reactions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Phenylmethyl 3-((ethoxyphenoxyphosphinyl)oxy)-2-butenoate
- Phenylmethyl 3-((methoxyphenoxyphosphinyl)oxy)-2-pentenoate
- Phenylmethyl 3-((methoxyphenoxyphosphinyl)oxy)-2-butanoate
Uniqueness
Phenylmethyl 3-((methoxyphenoxyphosphinyl)oxy)-2-butenoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
63992-58-5 |
---|---|
Molecular Formula |
C18H19O6P |
Molecular Weight |
362.3 g/mol |
IUPAC Name |
benzyl (Z)-3-[methoxy(phenoxy)phosphoryl]oxybut-2-enoate |
InChI |
InChI=1S/C18H19O6P/c1-15(13-18(19)22-14-16-9-5-3-6-10-16)23-25(20,21-2)24-17-11-7-4-8-12-17/h3-13H,14H2,1-2H3/b15-13- |
InChI Key |
YIFJNSDHCQUDRS-SQFISAMPSA-N |
Isomeric SMILES |
C/C(=C/C(=O)OCC1=CC=CC=C1)/OP(=O)(OC)OC2=CC=CC=C2 |
Canonical SMILES |
CC(=CC(=O)OCC1=CC=CC=C1)OP(=O)(OC)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.